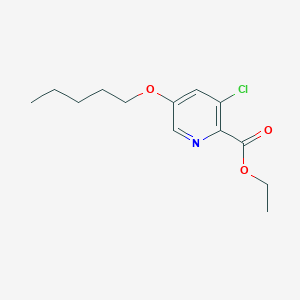
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxy group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and pentyloxy alcohol.
Esterification: The carboxylic acid group of 3-chloro-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-chloro-2-pyridinecarboxylate.
Substitution Reaction: The ethyl 3-chloro-2-pyridinecarboxylate undergoes a nucleophilic substitution reaction with pentyloxy alcohol in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-chloro-5-(pentyloxy)-2-pyridinemethanol.
Substitution: Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate or Ethyl 3-thio-5-(pentyloxy)-2-pyridinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and pentyloxy groups play a crucial role in binding to target enzymes or receptors, leading to the modulation of biological pathways. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the pentyloxy group, making it less hydrophobic.
Ethyl 5-(pentyloxy)-2-pyridinecarboxylate: Lacks the chloro group, affecting its reactivity.
Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is unique due to the presence of both chloro and pentyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
ethyl 3-chloro-5-pentoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H18ClNO3/c1-3-5-6-7-18-10-8-11(14)12(15-9-10)13(16)17-4-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
DAJJVMQJBHFWFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(N=C1)C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
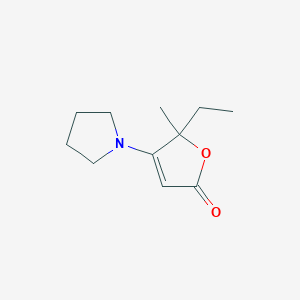
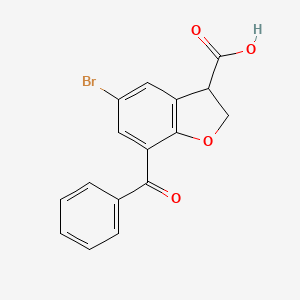
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
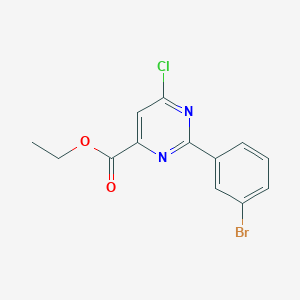
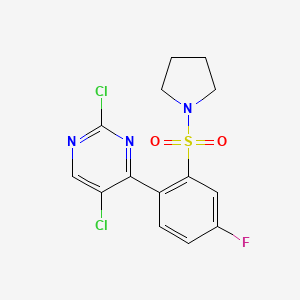
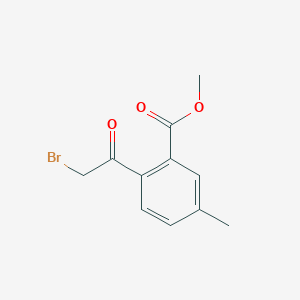
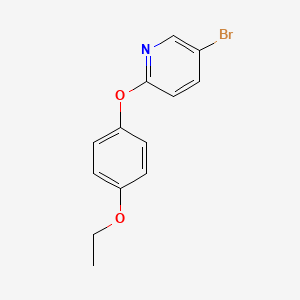
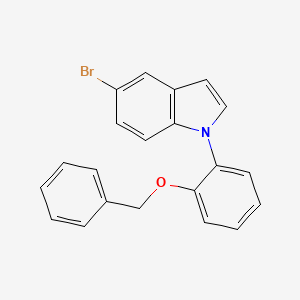

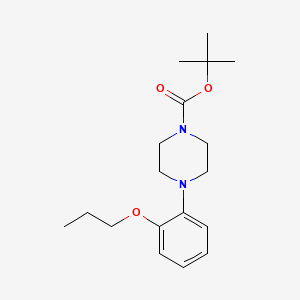
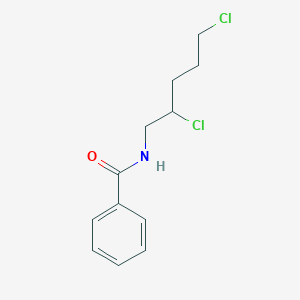
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
